![molecular formula C11H15ClN2O2 B018053 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-82-0](/img/structure/B18053.png)
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
Mechanism of Action
Target of Action
It has been synthesized as an antibacterial agent , suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.
Result of Action
The compound has been reported to exhibit antibacterial activity . Specifically, derivatives of this compound showed good activity against both Gram-positive (Bacillus Subtilis MTCC 121 and Staphylococcus epidermidis 435) and Gram-negative (Xanthomonas Campestris 7903 and Pseudomonas aeruginosa MTCC 7908) bacteria . The molecular and cellular effects of this action likely involve disruption of essential bacterial functions, leading to inhibited growth or death of the bacteria.
Biological Activity
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 130049-82-0) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 242.7 g/mol
- Appearance : Pale-yellow solid
Synthesis
The synthesis of this compound has been reported using various methods that include hydrogenation and the use of palladium catalysts. The reaction conditions typically involve:
- Reactants : 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with hydrogen chloride.
- Catalyst : 10% palladium on activated carbon.
- Solvents : Ethanol and water.
The yield of the synthesis process has been reported as high as 99.32% under optimized conditions .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. A study conducted in vitro demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- Compounds with heterocyclic piperazine moiety showed enhanced activity.
- One derivative (6i) exhibited two-fold better activity than the standard drug Streptomycin sulfate against Bacillus subtilis and Pseudomonas aeruginosa .
Anti-inflammatory Activity
Research has indicated that pyrido[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. Specifically, compounds related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes:
- Compounds showed IC50 values indicating their potency in inhibiting COX enzymes compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
Some studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The specific pathways and efficacy remain an area of ongoing research.
Case Studies
Several case studies have explored the biological implications of this compound:
- Antibacterial Efficacy Study :
-
Anti-inflammatory Mechanism Study :
- Objective : To evaluate the inhibition of COX enzymes by pyrido[1,2-a]pyrimidine derivatives.
- Methodology : COX inhibition assays were performed using various concentrations of the compounds.
- Results : Some derivatives achieved significant inhibition with IC50 values comparable to established anti-inflammatory drugs .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is recognized as an important intermediate in the synthesis of several pharmacologically active substances. Notably, it is associated with the development of antipsychotic medications. It serves as a precursor for synthesizing paliperidone , an atypical antipsychotic used to treat schizophrenia and schizoaffective disorder. The structural similarities between this compound and paliperidone suggest that it may influence the pharmacological profile of these drugs.
Antipsychotic Activity
Research indicates that derivatives of this compound exhibit antipsychotic properties. Studies have shown that modifications to the pyrido-pyrimidine structure can enhance receptor affinity for dopamine and serotonin receptors, which are critical targets in treating psychotic disorders.
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives from 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to evaluate their antipsychotic activity. The results demonstrated that certain derivatives had improved efficacy compared to paliperidone itself. This underscores the importance of this compound in drug development pipelines.
The synthesis of this compound typically involves multi-step organic reactions including cyclization and chlorination processes. Various synthetic routes have been explored to optimize yield and purity.
Example Synthetic Route:
- Starting Material : 2-Methylpyridine derivatives.
- Chlorination : Introduction of the chloroethyl group.
- Cyclization : Formation of the pyrido-pyrimidine framework.
- Hydroxylation : Addition of the hydroxyl group at the designated position.
Future Research Directions
Ongoing research aims to explore further modifications to enhance therapeutic efficacy and reduce side effects associated with existing antipsychotic treatments. Investigations into the structure-activity relationship (SAR) will be crucial for optimizing this compound's pharmacological profile.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot synthesis method involves reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., toluene) and activating agents like phosphoryl chloride. The intermediate is catalytically hydrogenated to yield the final compound. Optimizing catalyst choice (e.g., palladium on carbon) and solvent polarity can improve yields to >75% . For hydrogenation steps, in-line NIR spectroscopy is recommended to monitor selectivity and reduce byproducts like over-hydrogenated derivatives .
Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) at 110 K provides definitive structural confirmation, with key parameters including a mean C–C bond length of 0.004 Å and an R-factor of 0.065 . Complementary techniques include:
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry : ESI-MS (m/z 242.7 for [M+H]⁺) to verify molecular weight.
- FT-IR : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Q. What is the pharmacological relevance of this compound in drug development?
- Methodological Answer : It is a critical intermediate in synthesizing paliperidone (an antipsychotic) and is monitored as a pharmacopeial impurity (e.g., "Paliperidone Related Compound C"). Researchers must quantify it at <0.1% in final drug products using validated HPLC methods with reference standards (e.g., EP Impurity C, CAS 144598-75-4) . Its hydroxy and chloroethyl groups contribute to bioactivity, warranting structure-activity relationship (SAR) studies for analogs .
Advanced Research Questions
Q. How can selectivity challenges during catalytic hydrogenation of this compound be addressed?
- Methodological Answer : The hydrogenation of the pyridine ring to a tetrahydropyridine structure requires precise control to avoid over-reduction. Key strategies:
- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction progress and adjust H₂ pressure in real-time. NIR is preferred over mid-IR for its robustness in production environments .
- Catalyst Screening : Test Pd/C vs. PtO₂ catalysts at varying temperatures (25–50°C) to optimize regioselectivity. Data from small-scale reactors (e.g., 50 mL) should be validated with production-scale batches .
Q. How do stereochemical properties influence the compound’s reactivity and biological activity?
- Methodological Answer : The 9-hydroxy group introduces chirality, affecting interactions with biological targets. Techniques for stereochemical analysis:
- Circular Dichroism (CD) : Characterize Cotton effects near 250 nm to assign absolute configuration. Axial substituents (e.g., chloroethyl) dictate CD band signs .
- Vilsmeier-Haack Acylation : Probe stereoelectronic effects by introducing formyl or acyl groups at position 9. Use NMR (¹H/¹³C) to monitor E/Z isomerism in derivatives .
Q. How can researchers resolve contradictions in synthetic yield data across different studies?
- Methodological Answer : Discrepancies often arise from solvent purity or catalyst deactivation. Systematic approaches include:
- Design of Experiments (DoE) : Vary factors like solvent (DMF vs. THF), temperature, and catalyst loading in a factorial design to identify critical parameters.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., dechlorinated analogs) and refine reaction quenching protocols .
Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011) for long-term environmental studies:
- Abiotic Degradation : Hydrolysis studies at pH 4–9 to measure half-life (t₁/₂).
- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolites.
- Ecotoxicity Assays : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition tests .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of dopamine D₂ receptors (PDB: 6CM4) to predict binding modes.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Ser194 and Asp110 residues.
- QSAR : Develop models using Gaussian-derived descriptors (e.g., HOMO-LUMO gap) to predict activity across analogs .
Comparison with Similar Compounds
Chemical Profile
- IUPAC Name : 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 242.70 g/mol
- CAS RN : 130049-82-0 (base form)
- Key Applications : Critical intermediate in synthesizing antipsychotics paliperidone and risperidone .
Structural Features
- Core Structure : Fused pyrido[1,2-a]pyrimidin-4-one ring system with a 6,7,8,9-tetrahydro backbone.
- Substituents :
- 2-Methyl group : Enhances steric stability and influences reactivity.
- 9-Hydroxy group : Critical for downstream functionalization (e.g., substitution reactions).
- 3-(2-Chloroethyl) side chain : Enables nucleophilic displacement for attaching pharmacophoric groups (e.g., piperidine moieties in paliperidone) .
Comparison with Structurally Similar Compounds
Derivatives with Modified Side Chains
Table 1: Key Structural Analogs
Key Observations :
- Hydrochloride Salt : The addition of HCl improves solubility and crystallinity but introduces toxicity concerns .
- CMBP : The benzyloxy group acts as a protective moiety for the hydroxyl group during synthesis, requiring additional deprotection steps .
Pharmacologically Active Derivatives
Table 2: Clinically Relevant Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations :
Preparation Methods
Core Synthetic Routes and Reaction Mechanisms
Hydrogenation of Pyrido[1,2-a]pyrimidin-4-one Precursors
The most widely adopted method involves the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride. This reaction typically employs 10% palladium on activated carbon (Pd/C) under hydrogen gas (1.5 MPa) in ethanol-water mixtures at 80°C . The use of a microchannel reactor enables rapid reaction completion within 20 seconds, achieving a 99.32% yield . Critical to this process is the synclinal conformation of the chloroethyl side chain, which minimizes steric hindrance during hydrogenation .
The mechanism proceeds via:
-
Adsorption of hydrogen onto the Pd/C surface.
-
Cleavage of the C=C bond in the pyrido[1,2-a]pyrimidin-4-one core.
-
Stereoselective reduction of the ketone group to a secondary alcohol.
Post-reaction purification involves pH adjustment to 7–8 using aqueous ammonia, followed by extraction with methylene chloride .
Alternative Cyclization Strategies
While hydrogenation dominates industrial production, laboratory-scale syntheses occasionally utilize cyclization of 2-aminopyridine derivatives. For example, Zang et al. demonstrated the reaction of 2-aminopyridines with alkylidenemalononitriles in the presence of copper catalysts at 130–140°C . This method yields pyrido[1,2-a]pyrimidin-4-ones but requires extended reaction times (50 hours) and achieves lower yields (31–33%) compared to hydrogenation .
Industrial-Scale Optimization
Batch vs. Continuous Flow Processing
Batch processing in large reactors remains common, but continuous flow systems (e.g., microchannel reactors) offer distinct advantages:
Parameter | Batch Reactor | Microchannel Reactor |
---|---|---|
Reaction Time | 4–6 hours | 20 seconds |
Yield | 94% | 99.32% |
Deschloro Impurity | 0.8% | <0.005% |
Energy Consumption | High | Low |
The microchannel system’s short residence time and efficient heat transfer mitigate side reactions, particularly the formation of deschloro impurities (3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) .
Solvent and Catalyst Selection
Optimal solvent systems balance polarity and environmental impact:
-
Ethanol-water mixtures (4:1 v/v) enhance substrate solubility while enabling easy catalyst recovery .
-
Toluene is preferred for extraction due to its immiscibility with aqueous phases and low toxicity .
Catalyst loading is critical:
-
5% Pd/C achieves full conversion but risks over-reduction.
-
10% Pd/C provides a safer margin, reducing reaction time by 40% .
Purity Control and Impurity Mitigation
Deschloro Impurity Formation
The primary impurity arises from premature C-Cl bond cleavage during hydrogenation. Factors influencing its formation include:
-
pH : Maintaining acidic conditions (pH 2–3) with HCl suppresses nucleophilic substitution at the chloroethyl group .
-
Hydrogen Pressure : Excess H₂ (>3.2 molar equivalents) accelerates undesired dechlorination .
Crystallization and Recrystallization
Final purification involves:
-
Acidification with 34% HCl to dissolve the product.
-
Basification with saturated NaHCO₃ to pH 9–10, inducing crystallization.
-
Recrystallization from isopropyl alcohol-water mixtures to achieve >99.5% purity .
Green Chemistry Innovations
Solvent Recycling
Ethanol recovery via fractional distillation reduces waste by 70% in continuous flow systems .
Comparative Analysis of Synthetic Protocols
The table below evaluates key methodologies:
Method | Yield | Purity | Reaction Time | Scalability |
---|---|---|---|---|
Hydrogenation (Batch) | 94% | 99.2% | 4 hours | High |
Hydrogenation (Flow) | 99.32% | 99.95% | 20 seconds | Very High |
Copper-Catalyzed Cyclization | 33% | 95% | 50 hours | Low |
Properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVUGXRJSYRXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573961 | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130049-82-0 | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130049-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M62IXL9X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.